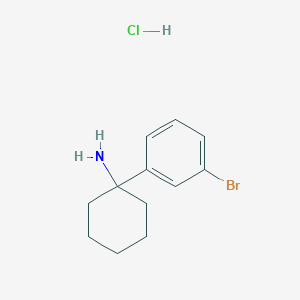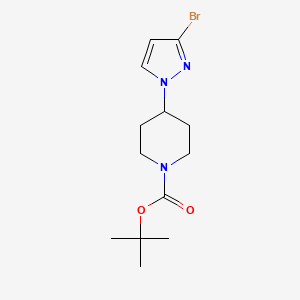![molecular formula C11H11ClN4O2 B1376569 2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid CAS No. 1423031-45-1](/img/structure/B1376569.png)
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Vue d'ensemble
Description
The compound “2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid” is a chemical compound with the molecular formula C11H11ClN4O2 and a molecular weight of 266.68 g/mol . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H11ClN4O2. It includes a pyrazinyl group, a pyrazolyl group, and an acetic acid group . The exact arrangement of these groups in the molecule would be determined by the specific synthesis process used.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as its boiling point, melting point, and solubility would depend on its specific molecular structure and could be determined through experimental analysis.Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Activities
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid derivatives have demonstrated significant analgesic and anti-inflammatory activities. In a study by Şüküroğlu et al. (2005), various amide derivatives were synthesized and tested for their in vivo analgesic and anti-inflammatory efficacy, with some compounds showing potency comparable to aspirin and indometacin, respectively (Şüküroğlu et al., 2005).
Application in Coordination Chemistry
The compound has been used in coordination chemistry for the synthesis of organotin derivatives. Wen et al. (2005) reported the synthesis of dimeric bis[dicarboxylatotetraorganodistannoxanes], highlighting their properties as ligands in organometallic chemistry and potential biological applications (Wen et al., 2005).
Fluorescent Sensing Applications
A pyrazoline derivative of this compound was synthesized for the selective detection of zinc ions. Gong et al. (2011) developed a novel fluorescent sensor with high selectivity and low detection limit for Zn2+ ions, demonstrating its application in analytical chemistry (Gong et al., 2011).
Development of New Chemotherapeutic Agents
The synthesis of novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands, targeting Thioredoxin (TrxR), was reported by Pellei et al. (2023). These complexes exhibited significant antitumor activity, particularly against small-cell lung carcinoma (SCLC), indicating their potential as promising chemotherapeutic tools (Pellei et al., 2023).
Safety and Hazards
Propriétés
IUPAC Name |
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-6-8(3-11(17)18)7(2)16(15-6)10-5-13-4-9(12)14-10/h4-5H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNNBLZKFLTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CN=CC(=N2)Cl)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)


![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)

![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)


![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)